
4-Fluoro-N-(4-isopropoxybenzyl)aniline
Overview
Description
4-Fluoro-N-(4-isopropoxybenzyl)aniline is a biochemical compound used for proteomics research . It has a molecular formula of C16H18FNO and a molecular weight of 259.32 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring attached to an isopropoxybenzyl group and an amine group. The benzene ring also has a fluorine atom attached to it .Scientific Research Applications
Synthesis and Chemical Properties
- A practical synthesis method for similar fluoroaniline derivatives involves a process with high yield and low waste, indicating potential for industrial production (Zhang Qingwen, 2011).
- Docking and QSAR studies of fluoroaniline derivatives as c-Met kinase inhibitors highlight their role in understanding molecular features contributing to high inhibitory activity (Caballero et al., 2011).
Spectroscopic and Structural Analysis
- Development of new synthetic methods for aniline tetramers, involving fluoroanilines, contributes to understanding of spectroscopic and structural properties (Kulszewicz-Bajer et al., 2004).
- Analysis of N-(4-cyanobenzylidene)-aniline and its derivatives, closely related to fluoroanilines, aids in understanding the vibrational spectra and structure of such compounds (Ognyanova et al., 1999).
Bioactivation and Biological Applications
- Study on the bioactivation of fluoroanilines, including 4-fluoroaniline, provides insights into their metabolism and potential risks or benefits in biological systems (Rietjens & Vervoort, 1991).
- Research on the antimicrobial activity of compounds similar to 4-Fluoro-N-(4-isopropoxybenzyl)aniline, like 4-Methoxy-N-(nitrobenzylidene)-aniline, offers insights into their potential use in combating microbial infections (Subi et al., 2022).
Photochemical and Electrochemical Studies
- Investigations into the photochemistry of N-(4-dimethylaminobenzylidene)aniline, a related compound, contribute to understanding the photochemical behaviors of fluoroaniline derivatives (Ohta & Tokumaru, 1975).
- Electrochemical studies of Ru(II) complex of fluoroaniline Schiff base ligands demonstrate their potential in material science and biological applications (Koske et al., 2018).
properties
IUPAC Name |
4-fluoro-N-[(4-propan-2-yloxyphenyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO/c1-12(2)19-16-9-3-13(4-10-16)11-18-15-7-5-14(17)6-8-15/h3-10,12,18H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSTZEBLYIRACJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CNC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



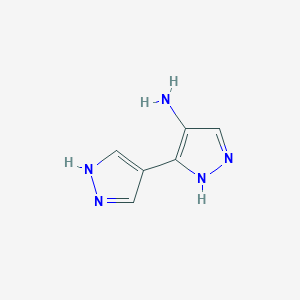
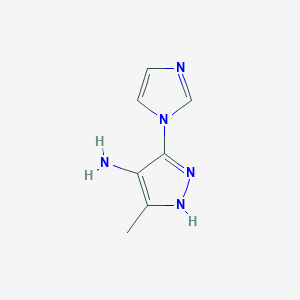
![2-Isopropoxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]aniline](/img/structure/B1385179.png)

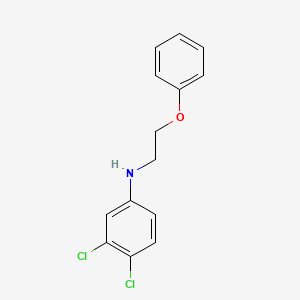
![N-[2-(4-Ethylphenoxy)ethyl]-4-fluoroaniline](/img/structure/B1385184.png)


![3-{[2-(Diethylamino)ethyl]amino}propanamide](/img/structure/B1385188.png)
![3-[(3-Pyridinylmethyl)amino]propanohydrazide](/img/structure/B1385189.png)
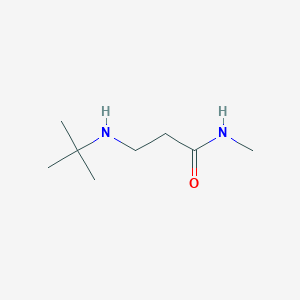
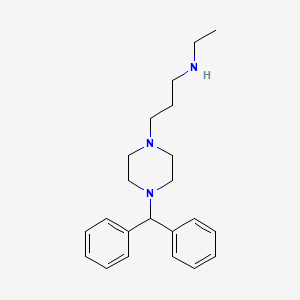
![3-{[4-(Diethylamino)benzyl]amino}-N-ethylpropanamide](/img/structure/B1385196.png)
![3-{[4-(Diethylamino)benzyl]amino}propanenitrile](/img/structure/B1385197.png)